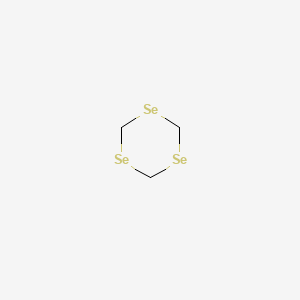
1,3,5-Triselenane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triselenane is a cyclic organic compound consisting of a six-membered ring with alternating carbon and selenium atoms Its molecular formula is C₃H₆Se₃
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Triselenane can be synthesized through the reaction of 1,3-dibromopropane with sodium selenide. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran under inert atmosphere conditions to prevent oxidation of selenium. The reaction proceeds as follows: [ \text{C₃H₆Br₂} + 3 \text{Na₂Se} \rightarrow \text{C₃H₆Se₃} + 3 \text{NaBr} ]
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification processes. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triselenane undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The hydrogen atoms on the carbon atoms can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,3,5-Triselenane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of selenium-containing polymers and other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways involving selenium.
Medicine: Explored for its potential use in the development of selenium-based drugs with anticancer and antimicrobial properties.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triselenane involves its ability to interact with biological molecules through the formation of selenoethers and selenoesters. These interactions can modulate various molecular pathways, including those involved in oxidative stress and cellular signaling. The compound’s selenium atoms can also participate in redox reactions, contributing to its antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trioxane: A cyclic compound with oxygen atoms instead of selenium.
1,3,5-Trithiane: A cyclic compound with sulfur atoms instead of selenium.
1,3,5-Triazine: A cyclic compound with nitrogen atoms instead of selenium.
Uniqueness of 1,3,5-Triselenane
This compound is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to its oxygen, sulfur, and nitrogen analogs
Propiedades
Número CAS |
291-25-8 |
|---|---|
Fórmula molecular |
C3H6Se3 |
Peso molecular |
279.0 g/mol |
Nombre IUPAC |
1,3,5-triselenane |
InChI |
InChI=1S/C3H6Se3/c1-4-2-6-3-5-1/h1-3H2 |
Clave InChI |
ZHVNSARECLDNGM-UHFFFAOYSA-N |
SMILES canónico |
C1[Se]C[Se]C[Se]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


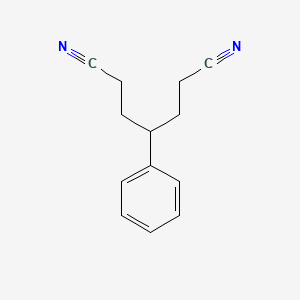

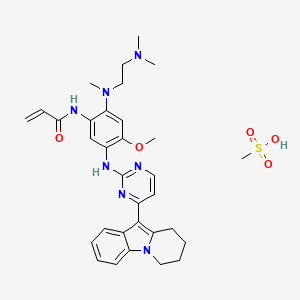


![(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14756118.png)

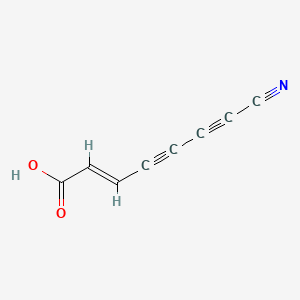
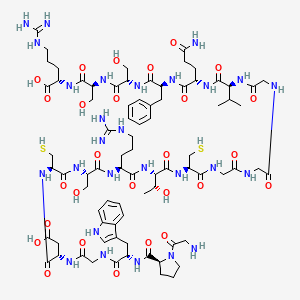
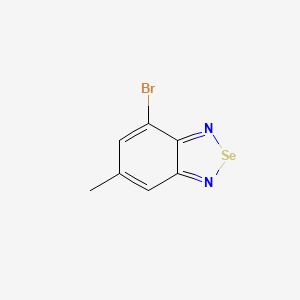

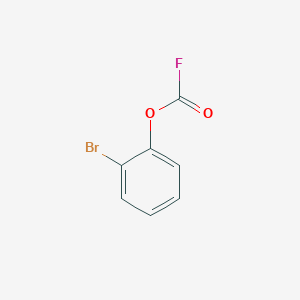
![N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)](/img/structure/B14756176.png)
![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)
